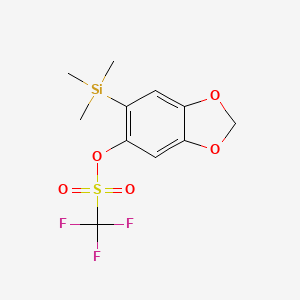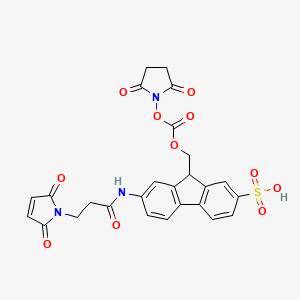
Mal-fms-nhs
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mal-fms-nhs is synthesized using a bifunctional reagent containing 2-sulfo-9-fluorenylmethoxycarbonyl (FMS). The synthesis involves the linkage of a 40 kDa polyethylene glycol (PEG) to interferon alpha2 through a slowly hydrolyzable bond . The reaction conditions typically involve the use of a BIAcore binding assay to estimate the in vitro rate of regeneration of native interferon, which has a half-life of 65 hours .
Industrial Production Methods
The industrial production of this compound involves the synthesis of the bifunctional reagent and its subsequent reaction with polyethylene glycol and interferon alpha2. The process requires precise control of reaction conditions to ensure the formation of the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-fms-nhs undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with primary amines to form amide bonds.
Hydrolysis: The slowly hydrolyzable bond in this compound allows for the controlled release of linked molecules.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions of this compound include amide-linked conjugates and hydrolyzed derivatives .
Wissenschaftliche Forschungsanwendungen
Mal-fms-nhs is widely used in scientific research due to its unique properties. Some of its applications include:
Biotechnology: Used in the PEGylation of proteins and peptides to enhance their stability and prolong their circulatory half-life.
Materials Science: Utilized in the development of novel materials with specific properties for various applications.
Drug Discovery: Employed in the synthesis of drug conjugates for targeted delivery and controlled release.
Wirkmechanismus
Mal-fms-nhs exerts its effects through the formation of slowly hydrolyzable bonds with target molecules. The bifunctional reagent enables the linkage of polyethylene glycol to proteins and peptides, resulting in prolonged stability and controlled release of the active molecules . The molecular targets and pathways involved include the covalent attachment of polyethylene glycol chains to interferon alpha2, which regenerates native interferon at a slow rate under physiological conditions .
Vergleich Mit ähnlichen Verbindungen
Mal-fms-nhs is unique due to its ability to form slowly hydrolyzable bonds, which is not commonly found in other similar compounds. Some similar compounds include:
Maleimides: Used for sulfhydryl-reactive crosslinking.
Haloacetyls: Another class of sulfhydryl-reactive crosslinkers.
Pyridyl Disulfides: Utilized for disulfide exchange reactions.
This compound stands out due to its specific application in PEGylation and controlled release of proteins and peptides, making it a valuable tool in various scientific research fields .
Eigenschaften
IUPAC Name |
9-[(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl]-7-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-9H-fluorene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O11S/c30-21(9-10-28-22(31)5-6-23(28)32)27-14-1-3-16-17-4-2-15(41(36,37)38)12-19(17)20(18(16)11-14)13-39-26(35)40-29-24(33)7-8-25(29)34/h1-6,11-12,20H,7-10,13H2,(H,27,30)(H,36,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPNPVIABCLANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2C3=C(C=CC(=C3)NC(=O)CCN4C(=O)C=CC4=O)C5=C2C=C(C=C5)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol](/img/structure/B6316771.png)
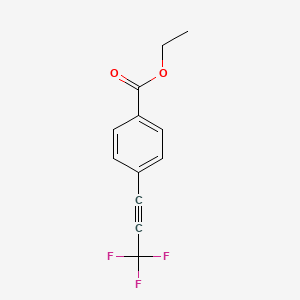
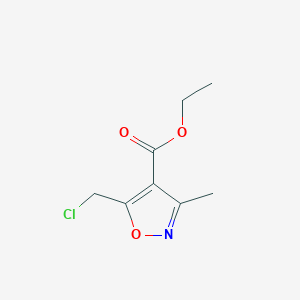

![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)


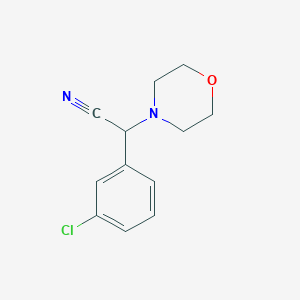

![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)

![7-Bromodispiro[2.0.2.1]heptane](/img/structure/B6316872.png)
